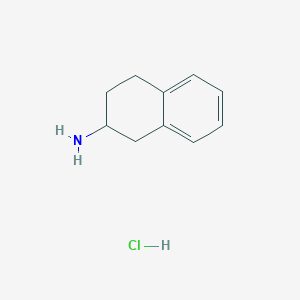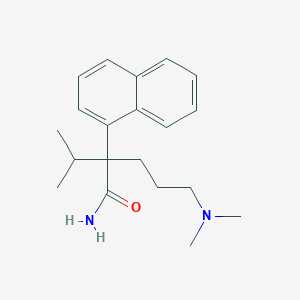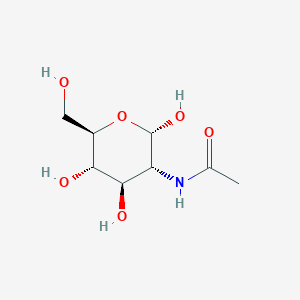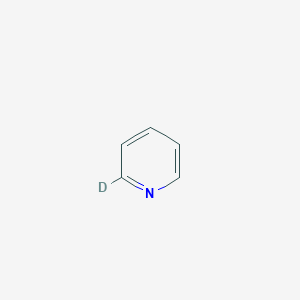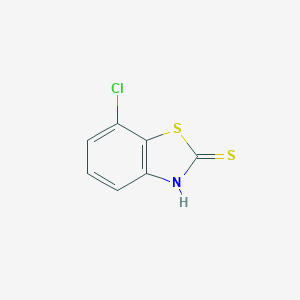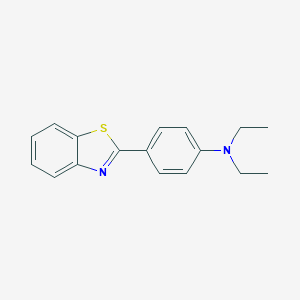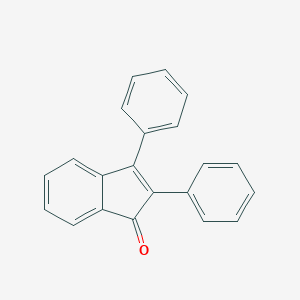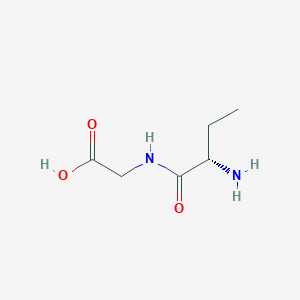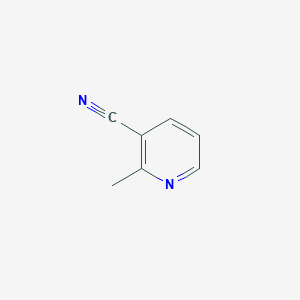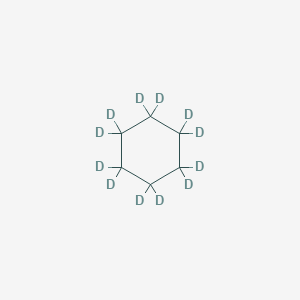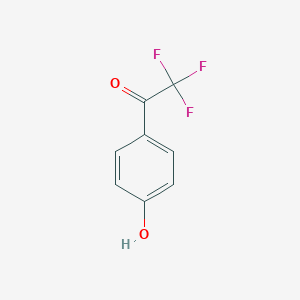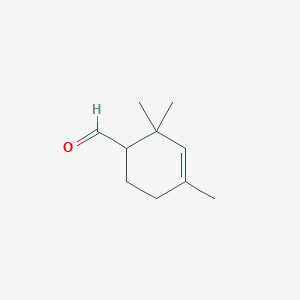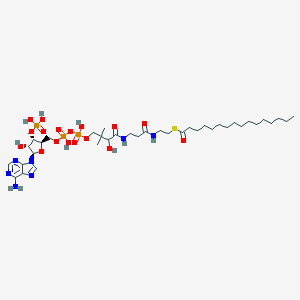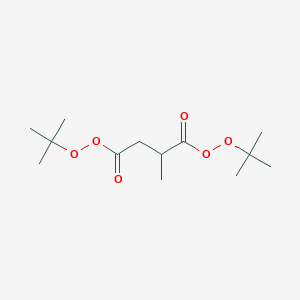
Di(tert-butyl) methyldiperoxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(tert-butyl) methyldiperoxysuccinate, also known as DTBMPDS, is a peroxide compound widely used in scientific research for its ability to generate free radicals. This compound is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
Di(tert-butyl) methyldiperoxysuccinate generates free radicals through its decomposition into tert-butyl methyl radicals and peroxysuccinic acid. The tert-butyl methyl radicals are highly reactive and can react with other molecules to form new free radicals. The peroxysuccinic acid can also generate free radicals through its decomposition. These free radicals can then react with cellular components, leading to oxidative damage.
Biochemische Und Physiologische Effekte
Di(tert-butyl) methyldiperoxysuccinate-induced oxidative stress has been shown to have a variety of biochemical and physiological effects. These include DNA damage, lipid peroxidation, protein oxidation, and alterations in cellular signaling pathways. These effects can lead to cell death, but they can also activate cellular defense mechanisms, such as the antioxidant defense system.
Vorteile Und Einschränkungen Für Laborexperimente
Di(tert-butyl) methyldiperoxysuccinate is a useful tool for studying the mechanisms of oxidative damage and the antioxidant defense system. Its ability to generate free radicals in a controlled manner makes it a valuable tool for studying the effects of oxidative stress on cells and tissues. However, its explosive nature requires careful handling, and it can be difficult to control the concentration of free radicals generated.
Zukünftige Richtungen
There are many potential future directions for research involving Di(tert-butyl) methyldiperoxysuccinate. One area of interest is the role of oxidative stress in aging and age-related diseases. Di(tert-butyl) methyldiperoxysuccinate could be used to study the effects of oxidative stress on aging and age-related diseases, such as Alzheimer's disease. Another area of interest is the development of new antioxidants and other compounds that can protect against oxidative damage. Di(tert-butyl) methyldiperoxysuccinate could be used to test the efficacy of these compounds in protecting against oxidative damage. Finally, Di(tert-butyl) methyldiperoxysuccinate could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
Synthesemethoden
Di(tert-butyl) methyldiperoxysuccinate is synthesized through a multistep process that involves the reaction of tert-butyl hydroperoxide with maleic anhydride to form tert-butyl peroxymaleate. This intermediate is then reacted with dimethyl sulfate to form Di(tert-butyl) methyldiperoxysuccinate. The synthesis of this compound requires careful handling due to its explosive nature.
Wissenschaftliche Forschungsanwendungen
Di(tert-butyl) methyldiperoxysuccinate is widely used in scientific research as a source of free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues but also play an important role in many biological processes. Di(tert-butyl) methyldiperoxysuccinate is commonly used to induce oxidative stress in cells and tissues, which is useful in studying the mechanisms of oxidative damage and the antioxidant defense system.
Eigenschaften
CAS-Nummer |
1931-61-9 |
|---|---|
Produktname |
Di(tert-butyl) methyldiperoxysuccinate |
Molekularformel |
C13H24O6 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
ditert-butyl 2-methylbutanediperoxoate |
InChI |
InChI=1S/C13H24O6/c1-9(11(15)17-19-13(5,6)7)8-10(14)16-18-12(2,3)4/h9H,8H2,1-7H3 |
InChI-Schlüssel |
VEOMCUUTIYXSLV-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Kanonische SMILES |
CC(CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Andere CAS-Nummern |
1931-61-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



